molecular formula C27H23I2N5O B12055557 3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide

3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide

Cat. No.: B12055557
M. Wt: 687.3 g/mol
InChI Key: SIQHUISPAOZOHL-OKCVXOCRSA-N
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Description

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole core substituted with iodine atoms and a hydrazide linkage to a pyrazole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide typically involves multiple steps:

    Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as iodic acid.

    Formation of Propanohydrazide: The iodinated carbazole is then reacted with a suitable propanohydrazide precursor under acidic or basic conditions to form the hydrazide linkage.

    Condensation with Pyrazole: The final step involves the condensation of the hydrazide with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of corresponding carbazole quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.

    Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways or inhibit microbial growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide stands out due to its unique combination of iodine substitution and hydrazide linkage, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H23I2N5O

Molecular Weight

687.3 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]propanamide

InChI

InChI=1S/C27H23I2N5O/c1-17-24(18(2)34(32-17)21-6-4-3-5-7-21)16-30-31-27(35)12-13-33-25-10-8-19(28)14-22(25)23-15-20(29)9-11-26(23)33/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)/b30-16+

InChI Key

SIQHUISPAOZOHL-OKCVXOCRSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I

Origin of Product

United States

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